

Chirality of (2S,5S)-hexane-2,5-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,5S)-hexane-2,5-diol

Cat. No.: B014656

[Get Quote](#)

An In-Depth Technical Guide to the Chirality of **(2S,5S)-Hexane-2,5-diol**

Abstract

Chirality is a fundamental principle in stereochemistry with profound implications across the chemical and pharmaceutical sciences. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit markedly different biological activities.^[1] This guide provides a detailed technical examination of **(2S,5S)-hexane-2,5-diol**, a chiral molecule possessing C₂ symmetry, which makes it a valuable building block in asymmetric synthesis. We will explore its stereochemical properties, methods for its stereoselective synthesis, analytical techniques for determining its enantiomeric purity, and its critical applications in drug development and materials science.

Foundational Concepts: Chirality and the Stereoisomers of Hexane-2,5-diol

In chemistry, a molecule is termed chiral if it cannot be superimposed on its mirror image through any combination of rotations and translations.^[2] This property typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituents.^{[3][4]} The significance of chirality is most pronounced in biological systems, where receptors, enzymes, and other macromolecules are themselves chiral, leading to stereospecific interactions with chiral drug molecules.^[5] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even toxic.^{[1][5]}

Hexane-2,5-diol is an organic compound featuring two stereocenters at the C2 and C5 positions.^[6] This structural feature gives rise to three distinct stereoisomers:

- **(2S,5S)-hexane-2,5-diol:** A chiral molecule.
- (2R,5R)-hexane-2,5-diol: The enantiomer of the (2S,5S) form, also chiral.^{[7][8]}
- (2R,5S)-hexane-2,5-diol: An achiral meso compound, which is a diastereomer of the other two forms.^[9]

The (2S,5S) and (2R,5R) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. The (2R,5S) isomer, however, possesses an internal plane of symmetry, which renders the molecule achiral despite the presence of two stereocenters; this is the definition of a meso compound.^{[9][10]} Because of these structural differences, the meso form has different physical properties (e.g., melting point, solubility) compared to the chiral enantiomers.^[9]

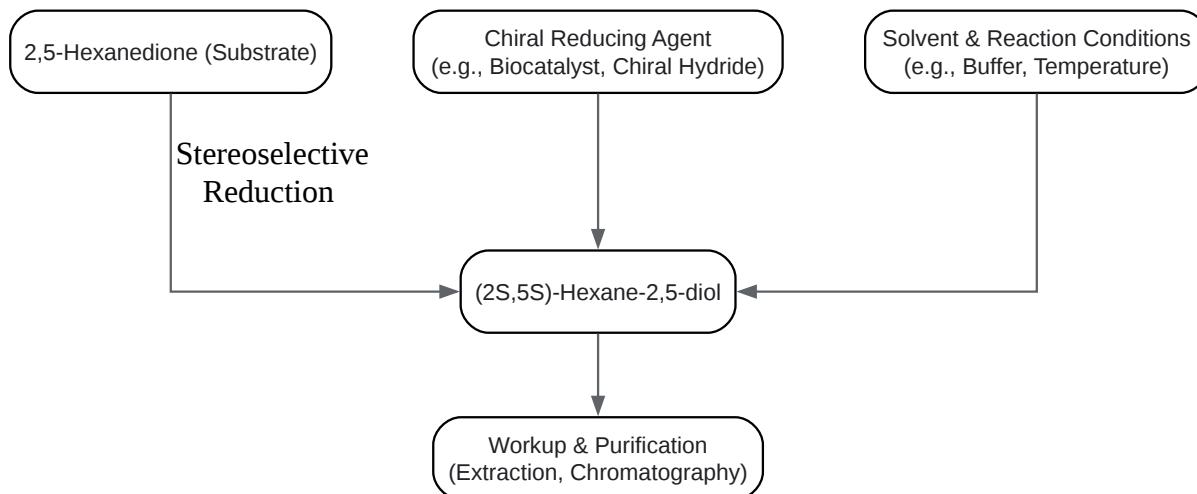
Caption: Stereochemical relationships between the isomers of hexane-2,5-diol.

Structural Analysis and Symmetry Considerations

The **(2S,5S)-hexane-2,5-diol** molecule is characterized by a six-carbon backbone with hydroxyl (-OH) groups at the second and fifth carbon atoms. The designation "(2S,5S)" refers to the absolute configuration at these two chiral centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

A key structural feature of **(2S,5S)-hexane-2,5-diol** is its C_2 rotational symmetry.^[11] This means the molecule can be rotated by 180° around a specific axis and remain indistinguishable from its original orientation. This symmetry element is critically important in the field of asymmetric catalysis. Ligands possessing C_2 symmetry, when complexed with a metal center, can create a highly ordered and predictable chiral environment. This reduces the number of possible transition states in a reaction, thereby enhancing enantioselectivity.^[11] **(2S,5S)-hexane-2,5-diol** is a precursor to C_2 -symmetric phospholane ligands, such as Me-DuPhos, which are highly effective in asymmetric hydrogenations and other transformations.^[12]

Physicochemical Properties


Enantiomers possess identical physical and chemical properties in an achiral environment, differing only in their interaction with plane-polarized light (optical activity) and with other chiral substances. Diastereomers, such as the meso form relative to the enantiomeric pair, have distinct physical properties.[13]

Property	(2S,5S)-Hexane-2,5-diol	Reference
Molecular Formula	C ₆ H ₁₄ O ₂	[7][14]
Molecular Weight	118.17 g/mol	[7]
CAS Number	34338-96-0	[7][14]
IUPAC Name	(2S,5S)-hexane-2,5-diol	[7]
Appearance	Colorless viscous liquid (typical for diols)	[6]
Boiling Point	216-218 °C (for mixture of isomers)	[15]
Density	0.961 g/mL at 25 °C (for mixture of isomers)	[15]
SMILES	CO">C@@@HO	[7]
InChIKey	OHMBHFSEKCCCBW-WDSKDSINSA-N	[7]

Stereoselective Synthesis

The production of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry.[5] For **(2S,5S)-hexane-2,5-diol**, the most common and efficient methods involve the stereoselective reduction of the prochiral diketone, 2,5-hexanedione.

One established method utilizes biocatalysis, employing enzymes from microorganisms like Baker's yeast (*Saccharomyces cerevisiae*).[6] These enzymatic systems contain reductases that can stereoselectively reduce the ketone groups to produce the desired (2S,5S) diol with high enantiomeric excess (ee).

[Click to download full resolution via product page](#)

Caption: General workflow for the stereoselective synthesis of **(2S,5S)-hexane-2,5-diol**.

Protocol: Generalized Stereoselective Reduction of 2,5-Hexanedione

- Reaction Setup: In a suitable reaction vessel, dissolve the substrate, 2,5-hexanedione, in an appropriate solvent (e.g., a buffered aqueous solution for biocatalysis or an organic solvent for chemical reduction).
- Catalyst/Reagent Addition: Introduce the chiral catalyst or reducing agent. For biocatalysis, this would involve adding Baker's yeast or a purified reductase enzyme along with a co-factor like NADH/NADPH. For chemical synthesis, a chiral hydride reagent or a metal catalyst with a chiral ligand is used.
- Reaction Execution: Maintain the reaction at a controlled temperature and stir for a predetermined period to ensure complete conversion. The progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Upon completion, quench the reaction. For biocatalysis, this often involves filtering off the yeast cells. The aqueous mixture is then typically extracted with an organic solvent (e.g., ethyl acetate).

- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified, typically by column chromatography, to yield enantiomerically enriched **(2S,5S)-hexane-2,5-diol**.

Analytical Control: Determination of Enantiomeric Purity

Verifying the enantiomeric purity of a chiral compound is a critical step in both research and manufacturing.^[16] While enantiomers have identical spectra in achiral media, their properties diverge in a chiral environment. This principle is exploited to determine enantiomeric excess (ee).

A powerful and accessible method is NMR spectroscopy using a Chiral Derivatizing Agent (CDA).^[17] The chiral diol is reacted with a CDA to form a mixture of diastereomers.

Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined, which directly reflects the enantiomeric purity of the original diol.^[18]

A common and effective three-component system involves reacting the diol with 2-formylphenylboronic acid and an enantiopure amine, such as (S)- α -methylbenzylamine, to form diastereomeric iminoboronate esters.^{[18][19]}

[Click to download full resolution via product page](#)

Caption: Workflow for determining enantiomeric excess (ee) using NMR and a CDA.

Protocol: NMR Analysis of Diol Enantiopurity with a CDA

- Sample Preparation: In an NMR tube, dissolve a precise amount of the chiral diol sample (e.g., **(2S,5S)-hexane-2,5-diol**) in a deuterated solvent (e.g., CDCl_3).
- Reagent Addition: Add the chiral derivatizing agents, for example, 1.1 equivalents of 2-formylphenylboronic acid and 1.2 equivalents of enantiopure (S)- α -methylbenzylamine.[19]
- Reaction: Gently mix the contents of the NMR tube. The derivatization reaction is typically rapid, often completing within minutes at room temperature.
- NMR Acquisition: Acquire a high-resolution ^1H NMR spectrum of the sample.
- Data Analysis: Identify the well-resolved signals corresponding to the two diastereomeric products. Integrate the areas of these distinct signals. The enantiomeric excess (ee) is calculated using the formula: $\text{ee} (\%) = |(\text{Area}_1 - \text{Area}_2) / (\text{Area}_1 + \text{Area}_2)| * 100$.

Applications in Drug Development and Materials Science

The well-defined stereochemistry and bifunctional nature of **(2S,5S)-hexane-2,5-diol** make it a highly sought-after intermediate in several advanced scientific fields.

- **Pharmaceutical Synthesis:** As a chiral building block, it provides a stereochemical foundation for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). [1][20] By starting with a known chiral molecule, chemists can construct intricate target molecules with precise control over their three-dimensional structure, which is essential for efficacy and safety.[21][22]
- **Asymmetric Catalysis:** It is a key precursor for synthesizing C_2 -symmetric chiral ligands. These ligands are instrumental in asymmetric catalysis, enabling the production of other chiral compounds with high enantioselectivity.[1][11] This is a cornerstone of green chemistry, as it improves efficiency and reduces waste from unwanted stereoisomers.
- **Materials Science:** When used as a chiral monomer in polymerization reactions, **(2S,5S)-hexane-2,5-diol** can create specialty polymers like polyesters and polyurethanes.[23] The stereochemical purity of the diol influences the resulting polymer's properties. Enantiomerically pure monomers can lead to semicrystalline polymers with distinct melting points and improved thermal resistance, whereas racemic or meso diols tend to form amorphous materials.[23] This control over polymer architecture allows for the design of advanced materials for coatings, electronics, and biomedical devices.[1]

Conclusion

(2S,5S)-hexane-2,5-diol is more than a simple diol; it is a sophisticated chiral building block whose value is intrinsically linked to its specific stereochemical configuration and C_2 symmetry. A thorough understanding of its structure, synthesis, and analysis is critical for its effective use. For researchers and professionals in drug development and materials science, **(2S,5S)-hexane-2,5-diol** offers a reliable and versatile platform for innovation, enabling the creation of next-generation pharmaceuticals and advanced materials with precisely engineered properties.

References

- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. *Nature Protocols*, 3(2), 215-9.
- Leach, A. G., Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., & James, T. D. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. *Organic Letters*, 8(10), 1971-4.
- Leach, A. G., Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. *Organic Letters*.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Chirality: The Importance of **(2S,5S)-Hexane-2,5-diol** in Research and Development.
- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.
- Umani-Ronchi, A., & Zanda, M. (1980). Group IVA organometallic reagents. 2. Enantiomeric purity determination of 1,2-diols through NMR spectroscopy without chiral aux. American Chemical Society.
- Wikipedia. (n.d.). C2-Symmetric ligands.
- Li, X., Wang, Z., Zhang, G., & James, T. D. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. *RSC Advances*.
- Wikipedia. (n.d.). 2,5-Hexanediol.
- PubChem. (n.d.). 2,5-Hexanediol, (2R,5R)-.
- Wikipedia. (n.d.). Chirality (chemistry).
- LookChem. (n.d.). **(2S,5S)-hexane-2,5-diol**.
- Chemistry LibreTexts. (2023, January 22). Chirality and Symmetry.
- Pearson+. (2023, September 20). Which of the following diastereomers of hexane-2,5-diol is optically inactive?.
- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.
- Michigan State University Chemistry. (n.d.). Stereoisomers.
- ACS Omega. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Publications.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. *Journal of Chemical and Pharmaceutical Research*, 16(3), 111.
- ResearchGate. (n.d.). Chirality transfer from chiral diol and late-stage drug molecule functionalization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **(2S,5S)-Hexane-2,5-diol**: A Building Block for Advanced Polymers and Materials.
- Chemistry LibreTexts. (2015, July 5). 5.1: Chiral Molecules.
- Kumar, A. (2018). Role of Chirality in Drugs. Juniper Publishers.

- Pharmaceutical Technology. (2014). Advancing Chiral Chemistry in Pharmaceutical Synthesis. *Pharmaceutical Technology*, 38(11).
- ChemBK. (2024, April 9). hexane-2,5-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. nbinno.com [nbinno.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Stereoisomers [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 7. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 10. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]
- 11. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 12. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. chembk.com [chembk.com]
- 16. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]

- 18. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Chirality of (2S,5S)-hexane-2,5-diol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014656#chirality-of-2s-5s-hexane-2-5-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com